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Compound of Interest

Compound Name: OX04528

Cat. No.: B15607985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of OX04528, a potent

agonist for the G-protein coupled receptor 84 (GPR84). The information is compiled to support

research and development efforts targeting this receptor, which is implicated in inflammatory

and immune responses.

Executive Summary
OX04528 is a highly potent and selective agonist of the G-protein coupled receptor 84

(GPR84). It exhibits a remarkable picomolar potency in functional assays measuring G-protein

activation. A key characteristic of OX04528 is its pronounced biased agonism; it preferentially

activates the G-protein signaling pathway without engaging the β-arrestin pathway.

Furthermore, it has demonstrated a clean selectivity profile against other related free fatty acid

receptors and the cannabinoid receptor 2. This document details the quantitative measures of

its potency and selectivity, the experimental methodologies used for these determinations, and

visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity and Potency Data
The potency and selectivity of OX04528 have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Table 1: Potency of OX04528 at Human GPR84
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Assay Type Parameter Value Cell Line

cAMP Inhibition EC₅₀ 5.98 pM[1][2][3] CHO-hGPR84 cells[1]

β-arrestin-2

Recruitment
EC₅₀ > 80 µM[1]

CHO-β-arrestin-

hGPR84 cells[1]

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug that

induces a response halfway between the baseline and maximum after a specified exposure

time.

Table 2: Selectivity Profile of OX04528

Target Receptor Assay Type Activity Observed

FFA1 (GPR40) FLIPR Assay[4] No detectable activity[5][6]

FFA4 (GPR120) FLIPR Assay[4] No detectable activity[5][6]

CB2 FLIPR Assay[4] No detectable activity[5][6]

GPR84 Signaling Pathway
GPR84 is a Gi/o-coupled receptor. Upon agonist binding, it initiates a signaling cascade that

leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine

monophosphate (cAMP) levels. OX04528 is a biased agonist, meaning it selectively activates

this G-protein pathway without recruiting β-arrestin 2.

Plasma Membrane
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GPR84 Gi-coupled signaling pathway activated by OX04528.

Experimental Protocols
The following sections describe the general methodologies for the key assays used to

characterize the selectivity and potency of OX04528.

cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP, which is a

hallmark of Gi-coupled receptor activation.

Objective: To determine the EC₅₀ of OX04528 for GPR84 by measuring the inhibition of

forskolin-stimulated cAMP production.

General Procedure:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-

hGPR84) are cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for

adherence.

Compound Preparation: A serial dilution of OX04528 is prepared.

Assay:

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase

activator) in the presence of varying concentrations of OX04528.

Following incubation, cells are lysed.
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cAMP Detection: The intracellular cAMP concentration is measured using a competitive

immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved

Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is

calculated.

β-arrestin Recruitment Assay
This assay determines whether an agonist promotes the interaction of β-arrestin with the

activated GPCR.

Objective: To assess the potential of OX04528 to induce β-arrestin 2 recruitment to GPR84.

General Procedure:

Cell Line: A cell line, often CHO or HEK293, is used, which co-expresses GPR84 fused to a

protein fragment (e.g., a fragment of β-galactosidase, ProLink™) and β-arrestin 2 fused to

the complementary fragment (Enzyme Acceptor).

Cell Seeding: Cells are plated in multi-well plates.

Compound Addition: Cells are treated with a range of concentrations of OX04528.

Incubation: The plates are incubated to allow for receptor activation and potential β-arrestin

recruitment.

Detection: If β-arrestin is recruited to the receptor, the two enzyme fragments come into

proximity, forming a functional enzyme. A substrate is added, and the resulting

chemiluminescent signal is measured.

Data Analysis: The luminescent signal is plotted against the compound concentration to

determine the EC₅₀. For OX04528, no significant signal was detected up to 80 µM, indicating

a lack of β-arrestin 2 recruitment.[1]

Selectivity Assays (FLIPR Assay)
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The Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes

in intracellular calcium concentration, which is a downstream effect of Gq-coupled receptors

like FFA1 and FFA4, or can be engineered for other receptors.

Objective: To determine if OX04528 activates other receptors, such as FFA1, FFA4, and CB2.

General Procedure:

Cell Lines: Cell lines stably expressing the target receptors (FFA1, FFA4, or CB2) are used.

These cells are often engineered to couple to the Gq pathway, leading to calcium release

upon activation.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: The FLIPR instrument adds OX04528 to the wells while simultaneously

monitoring fluorescence.

Signal Detection: An increase in intracellular calcium leads to a change in the fluorescence

of the dye, which is detected in real-time.

Data Analysis: The fluorescence intensity is measured over time. A significant increase in

fluorescence upon compound addition indicates receptor activation. OX04528 showed no

detectable activity in these assays for FFA1, FFA4, and CB2.[4]

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the selectivity and

biased agonism of a compound like OX04528.
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Workflow for characterizing OX04528 selectivity.

Conclusion
OX04528 is a highly potent and selective G-protein biased agonist for GPR84. Its picomolar

potency for G-protein activation, coupled with its lack of β-arrestin recruitment and inactivity at

other tested receptors, makes it a valuable tool for studying the physiological and

pathophysiological roles of GPR84. The data presented in this guide underscore its potential as

a specific probe for investigating GPR84-mediated signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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